molecular formula C16H14FNO3 B7575401 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid

3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid

Cat. No. B7575401
M. Wt: 287.28 g/mol
InChI Key: HVDAIFIHAINKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid, also known as FMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMBA belongs to the class of benzoic acid derivatives and has been found to exhibit antitumor and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has been found to exhibit biochemical and physiological effects that are relevant to its therapeutic potential. 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has been found to inhibit the migration and invasion of cancer cells. 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has also been found to reduce the production of reactive oxygen species (ROS) in cancer cells, which can contribute to oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has been found to exhibit potent antitumor and anti-inflammatory activity at low concentrations. However, 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has some limitations for lab experiments. It is a highly lipophilic compound that can be difficult to solubilize in aqueous solutions. Additionally, 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has not been extensively studied in vivo, which limits its potential for clinical translation.

Future Directions

There are several future directions for the study of 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid. One potential direction is to investigate the synergistic effects of 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid with other anticancer agents. Another direction is to assess the in vivo efficacy and safety of 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid in animal models. Additionally, the development of 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid analogs with improved pharmacokinetic properties could enhance its potential for clinical translation. Finally, the identification of biomarkers that predict the response to 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid treatment could facilitate personalized cancer therapy.
Conclusion:
In conclusion, 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid is a chemical compound with potential therapeutic applications in cancer and inflammation. Its antitumor and anti-inflammatory properties have been extensively studied in vitro, and further research is needed to assess its in vivo efficacy and safety. The synthesis of 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid is relatively simple, and its potent activity at low concentrations makes it an attractive candidate for further investigation.

Synthesis Methods

The synthesis of 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 4-aminomethylbenzoic acid in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid in its pure form.

Scientific Research Applications

3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, 3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

3-[[(3-fluoro-4-methylbenzoyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-10-5-6-12(8-14(10)17)15(19)18-9-11-3-2-4-13(7-11)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDAIFIHAINKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid

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